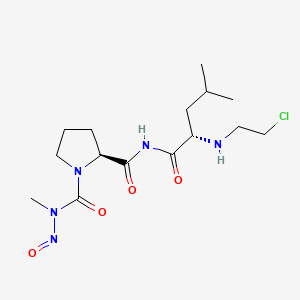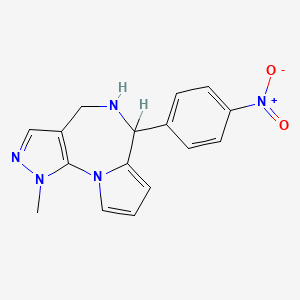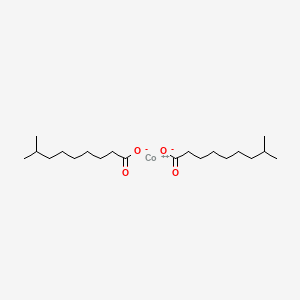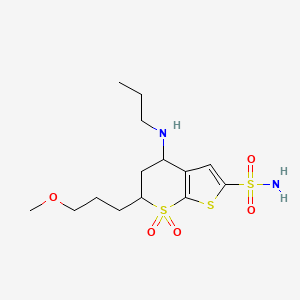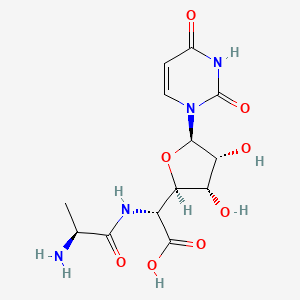
Methyl trans-chrysanthemate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier 6GTM19T6JT Methyl Chrysanthemate, trans-(+)- . It is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.2594 . This compound is characterized by its unique stereochemistry, having two defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Chrysanthemate, trans-(+)-, typically involves the esterification of chrysanthemic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
- Chrysanthemic acid is dissolved in methanol.
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is extracted using an organic solvent.
Industrial Production Methods
In industrial settings, the production of Methyl Chrysanthemate, trans-(+)-, follows a similar route but on a larger scale. The process involves:
- Large-scale esterification in industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of advanced separation techniques, such as distillation and crystallization, to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Chrysanthemate, trans-(+)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Formation of chrysanthemic acid or corresponding ketones.
Reduction: Formation of chrysanthemol.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Methyl Chrysanthemate, trans-(+)-, has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chrysanthemic acid derivatives.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Methyl Chrysanthemate, trans-(+)-, involves its interaction with specific molecular targets. The compound is known to affect the nervous system of insects, leading to paralysis and death. This is primarily due to its ability to interfere with the normal functioning of sodium channels in nerve cells .
Comparaison Avec Des Composés Similaires
Methyl Chrysanthemate, trans-(+)-, can be compared with other similar compounds, such as:
Methyl Chrysanthemate, cis-(+)-: Differing in stereochemistry, which affects its biological activity.
Chrysanthemic Acid: The parent acid of Methyl Chrysanthemate, with different chemical properties and applications.
Chrysanthemol: The reduced form of Methyl Chrysanthemate, with distinct chemical and biological properties.
The uniqueness of Methyl Chrysanthemate, trans-(+)-, lies in its specific stereochemistry, which imparts unique biological activities and chemical reactivity .
Propriétés
Numéro CAS |
27335-32-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
Clé InChI |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
SMILES isomérique |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


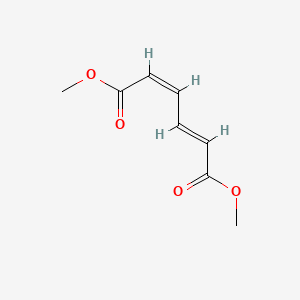
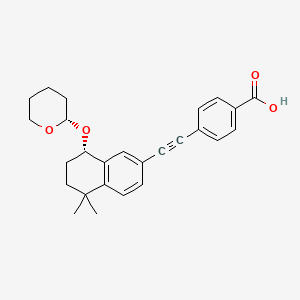
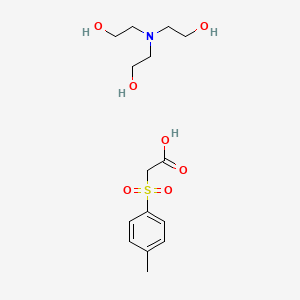

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

